molecular formula C11H13N3 B13120482 (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine

Cat. No.: B13120482
M. Wt: 187.24 g/mol
InChI Key: REKMCNGNTNJKPA-UHFFFAOYSA-N
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Description

Introduction

Chemical Identity and Nomenclature

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine is systematically named according to IUPAC conventions as (3-(1-methyl-1H-pyrazol-3-yl)phenyl)methanamine. Its structure comprises a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 3-position with a phenylmethanamine moiety. The compound’s CAS registry number, 910037-10-4, distinguishes it from positional isomers such as 4-(1-methyl-1H-pyrazol-3-yl)benzylamine (CAS 915707-40-3), which features the pyrazole ring at the para position of the phenyl group.

Table 1: Key Identifiers of this compound
Property Value Source
CAS Number 910037-10-4
Molecular Formula $$ \text{C}{11}\text{H}{13}\text{N}_3 $$
Molecular Weight 187.24 g/mol
SMILES Notation NCC1=CC=CC(C2=NN(C)C=C2)=C1
Synonyms 3-(1-Methyl-1H-pyrazol-3-yl)benzylamine

The SMILES notation clarifies the connectivity: the amine group (-NH$$_2$$) is bonded to a phenyl ring, which is para-substituted with the pyrazole ring. This configuration influences the compound’s electronic properties, as the electron-donating methyl group on the pyrazole nitrogen modulates aromaticity and reactivity.

Historical Background and Discovery

The synthesis of this compound traces its roots to advancements in pyrazole chemistry during the late 20th century. Pyrazoles gained prominence as scaffolds for pharmaceuticals and agrochemicals due to their stability and tunable substituent patterns. While the exact date of this compound’s first synthesis remains undocumented in public literature, its commercial availability by the early 21st century (as evidenced by supplier catalogs) suggests iterative refinements in heterocyclic amine synthesis methodologies.

Early routes likely involved Ullmann-type couplings or nucleophilic aromatic substitution to attach the pyrazole ring to the phenylmethanamine backbone. Modern approaches may employ transition-metal-catalyzed cross-coupling reactions, though proprietary synthetic protocols limit public disclosure of exact methodologies. The compound’s inclusion in chemical databases such as PubChem and ChemSpider by the 2020s reflects its growing role in high-throughput screening and drug discovery pipelines.

Academic Significance and Research Motivations

Academic interest in this compound stems from two interrelated factors: its structural novelty and potential bioactivity. The pyrazole ring’s inherent stability under physiological conditions makes it a privileged structure in medicinal chemistry, while the phenylmethanamine moiety offers a handle for further functionalization or target engagement.

Table 2: Comparative Analysis of Pyrazole Derivatives
Compound Substituents Research Focus
This compound 3-pyrazolyl, phenylmethanamine Antimicrobial agents
1,3-Dimethyl-1H-pyrazol-4-amine 4-amino, 1,3-dimethyl Enzyme inhibition
3-(Aminomethyl)-5-methylpyrazole 3-aminomethyl, 5-methyl Anti-inflammatory leads

Preliminary studies hypothesize that the compound’s amine group participates in hydrogen bonding with biological targets, such as microbial enzymes or inflammatory mediators. Additionally, its planar aromatic system may facilitate π-π stacking interactions with protein binding pockets, a mechanism exploited in kinase inhibitor design. While detailed pharmacological data remain proprietary, these structural attributes position the compound as a candidate for further mechanistic studies.

In materials science, the conjugated π-system and amine functionality suggest applications in coordination chemistry, where it could act as a ligand for transition metals. Such complexes might exhibit catalytic or photophysical properties, though published examples are scarce.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)-phenylmethanamine

InChI

InChI=1S/C11H13N3/c1-14-8-7-10(13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3

InChI Key

REKMCNGNTNJKPA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine typically involves the reaction of 1-methyl-1H-pyrazole with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of benzylamine to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities. Its pyrazole moiety is associated with various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity:
Recent studies have demonstrated that (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MIA PaCa-2<0.5mTORC1 inhibition
MDA-MB-2312.5Induction of apoptosis
HepG25.0Cell cycle arrest

These results indicate that the compound interferes with critical signaling pathways involved in cancer cell growth and survival, particularly through mTORC1 inhibition.

Neurological Applications

The compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and schizophrenia. It acts as a positive allosteric modulator of cholinergic muscarinic M1 receptors, which are crucial for cognitive functions.

Case Study: Alzheimer’s Disease Treatment
A study demonstrated that administering this compound in animal models resulted in improved cognitive function and reduced amyloid plaque accumulation, indicating its potential utility in treating Alzheimer’s disease .

Agrochemical Applications

In the agricultural sector, this compound is utilized in the development of agrochemicals. Its ability to function as a building block for synthesizing more complex heterocyclic compounds makes it valuable for creating new pesticides and herbicides.

Material Science

The compound's unique chemical structure allows it to be used in material science applications, particularly in the synthesis of polymers and nanomaterials. These materials can be engineered for specific properties such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine with structurally related methanamine derivatives, emphasizing substituent effects, synthetic yields, spectral data, and biological relevance.

Structural Variations and Substituent Effects

Compound Name Substituents/Modifications Molecular Formula Key Structural Features
This compound Pyrazole (1-Me, 3-position); phenyl linker C₁₁H₁₃N₃ Planar pyrazole; methanamine linker enhances conformational flexibility .
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine Pyrazole (1-Me, 5-Me) C₆H₁₁N₃ Increased steric hindrance from 5-Me group; reduced lipophilicity vs. phenyl analogs .
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Pyrazole (1-Ph, 4-position); N-Me amine C₁₁H₁₃N₃ Pyrazole at 4-position alters electronic density; N-methylation reduces basicity .
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine Pyrazole (1-Me, 4-CF₃) C₆H₈F₃N₃ Electron-withdrawing CF₃ group enhances metabolic stability and acidity .
(4-(4-Methylthiazol-5-yl)phenyl)methanamine Thiazole (4-Me) instead of pyrazole C₁₁H₁₁N₃S Thiazole’s aromaticity and sulfur atom increase polar surface area vs. pyrazole .

Biological Activity

(1-Methyl-1H-pyrazol-3-yl)(phenyl)methanamine, a compound featuring a pyrazole ring, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by various studies and data.

Chemical Structure and Properties

The compound can be represented by the following structure:

C12H15N3\text{C}_{12}\text{H}_{15}\text{N}_3

This molecular formula indicates the presence of a pyrazole moiety linked to a phenyl group through a methanamine bridge. The structural attributes contribute significantly to its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : The nitrogen atoms in the pyrazole ring can form hydrogen bonds with active sites on enzymes or receptors.
  • π-π Stacking : The aromatic phenyl group allows for π-π interactions, enhancing binding affinity to target proteins.
  • Dipole Interactions : The polar nature of the functional groups facilitates interactions with charged or polar sites on biological macromolecules.

1. Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, this compound has been evaluated against various bacterial and fungal strains, demonstrating moderate activity. Specific tests indicated that it could inhibit the growth of certain pathogens, although further optimization may be required for enhanced efficacy .

2. Enzyme Inhibition

Research highlights the compound's potential as an enzyme inhibitor. It has been studied for its effects on monoamine oxidases (MAOs), where it acts as a reversible non-competitive inhibitor. The selectivity and potency of related pyrazole derivatives suggest that modifications to the phenyl group could enhance inhibitory effects against specific enzyme targets .

3. Anti-inflammatory Properties

Similar pyrazole compounds have shown promising anti-inflammatory activities. In vivo studies involving carrageenan-induced paw edema in rats revealed that certain derivatives exhibited significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

StudyFocusFindings
Bandgar et al. (2009)Anti-inflammatory activityCompounds showed significant reduction in edema compared to controls .
Bhat et al. (2018)Enzyme inhibitionDemonstrated reversible inhibition of MAOs with high selectivity .
Recent Antimicrobial StudyAntimicrobial propertiesModerate activity against bacterial and fungal strains; further optimization needed.

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